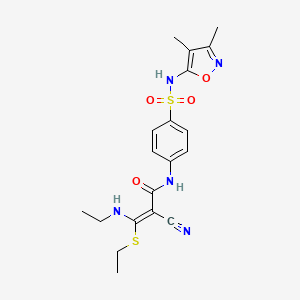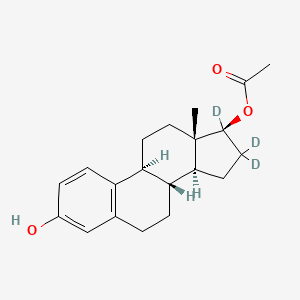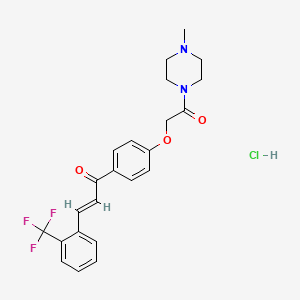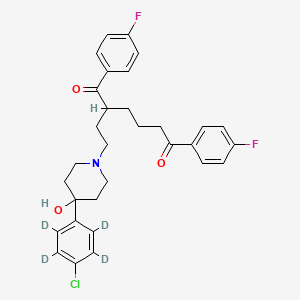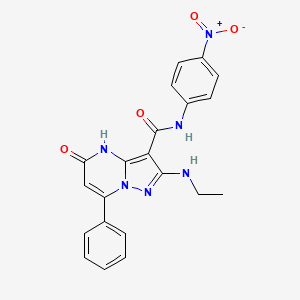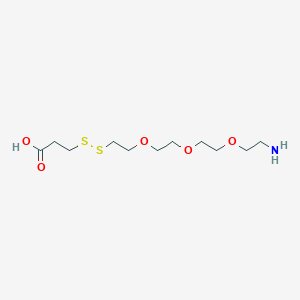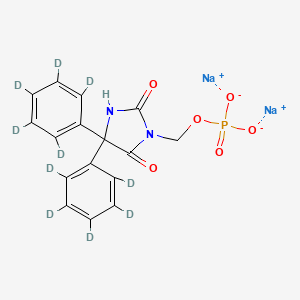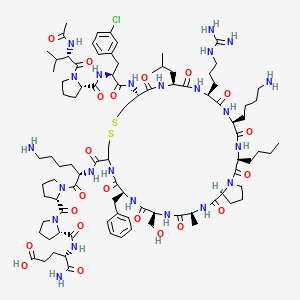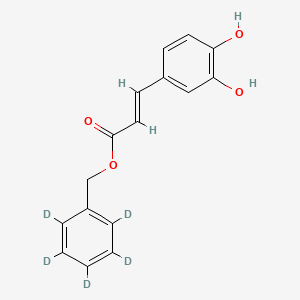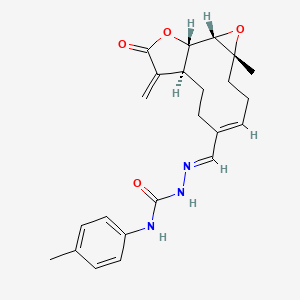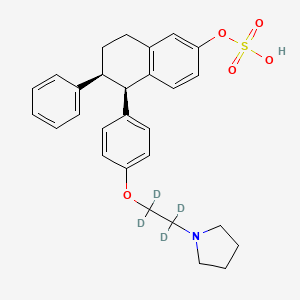
Lasofoxifene sulfate-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lasofoxifene sulfate-d4 is a deuterated form of lasofoxifene sulfate, a non-steroidal third-generation selective estrogen receptor modulator (SERM). Lasofoxifene is a naphthalene derivative that selectively binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) with high affinity. It is primarily used for the prevention and treatment of osteoporosis and vaginal atrophy in postmenopausal women .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lasofoxifene can be synthesized via a Lewis acid-mediated three-component coupling reaction. This involves the coupling of 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole in the presence of hafnium tetrachloride (HfCl4). The resulting product undergoes iodocarbocyclization and subsequent elimination of hydrogen iodide to form the olefin part, followed by double-bond migration to yield lasofoxifene .
Another method involves the alkylation of cis-1-(4-hydroxyphenyl)-2-phenyl-6-methoxy-1,2,3,4-tetrahydronaphthalene with 1-(2-chloroethyl)pyrrolidine base or its salt. This is followed by deprotection of the hydroxyl group using hydrobromic acid, and conversion into lasofoxifene via reaction with D-tartaric acid and crystallization .
Industrial Production Methods
Industrial production methods for lasofoxifene sulfate-d4 are not widely documented. the synthesis likely follows similar routes as described above, with additional steps to incorporate deuterium atoms.
Analyse Chemischer Reaktionen
Types of Reactions
Lasofoxifene undergoes various chemical reactions, including:
Reduction: Not commonly reported for lasofoxifene.
Substitution: Common in the synthesis process, such as the alkylation step mentioned above.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes.
Substitution: Hafnium tetrachloride (HfCl4), 1-(2-chloroethyl)pyrrolidine, hydrobromic acid.
Major Products Formed
Oxidation: Various oxidized metabolites.
Substitution: Lasofoxifene and its intermediates.
Wissenschaftliche Forschungsanwendungen
Lasofoxifene sulfate-d4 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of lasofoxifene.
Biology: Investigated for its effects on estrogen receptors and related pathways.
Medicine: Studied for its potential in treating postmenopausal osteoporosis, vaginal atrophy, and breast cancer
Industry: Utilized in the development of new SERMs and related compounds.
Wirkmechanismus
Lasofoxifene mediates its effects by binding to estrogen receptors (ERα and ERβ) with high affinity. It exhibits both estrogenic and antiestrogenic activities, depending on the target tissue. In bone, it mimics the positive effects of estrogen by reducing the production and lifespan of osteoclasts, stimulating osteoblast activity, and altering the RANKL/RANK/osteoprotegerin system . In breast tissue, it acts as an antagonist, inhibiting the growth of estrogen receptor-positive breast cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tamoxifen: Another SERM used in breast cancer treatment.
Raloxifene: Used for osteoporosis and breast cancer prevention.
Nafoxidine: A related compound synthesized via similar methods.
Uniqueness
Lasofoxifene has a higher binding affinity for estrogen receptors compared to tamoxifen and raloxifene. It also has improved oral bioavailability and a longer half-life, making it more effective in certain therapeutic applications .
Eigenschaften
Molekularformel |
C28H31NO5S |
|---|---|
Molekulargewicht |
497.6 g/mol |
IUPAC-Name |
[(5R,6S)-6-phenyl-5-[4-(1,1,2,2-tetradeuterio-2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-yl] hydrogen sulfate |
InChI |
InChI=1S/C28H31NO5S/c30-35(31,32)34-25-13-15-27-23(20-25)10-14-26(21-6-2-1-3-7-21)28(27)22-8-11-24(12-9-22)33-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28H,4-5,10,14,16-19H2,(H,30,31,32)/t26-,28+/m1/s1/i18D2,19D2 |
InChI-Schlüssel |
NXQINUGCNDMKEW-NXOFZFLXSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)[C@H]2[C@H](CCC3=C2C=CC(=C3)OS(=O)(=O)O)C4=CC=CC=C4)N5CCCC5 |
Kanonische SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)OS(=O)(=O)O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




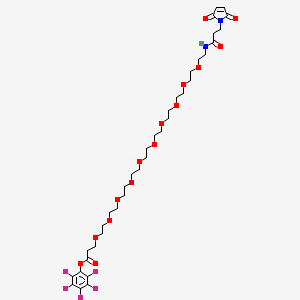
![(3aR,8R,8aR,9aR)-8-hydroxy-5,8a-dimethyl-3-methylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one](/img/structure/B12414782.png)
